5-Bromo-6-chloropyridine-3-thiol
Description
Properties
IUPAC Name |
5-bromo-6-chloropyridine-3-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNS/c6-4-1-3(9)2-8-5(4)7/h1-2,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESRLDPMGCXQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.51 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloropyridine-3-thiol typically involves the halogenation of pyridine derivatives followed by thiolation. One common method includes the bromination and chlorination of pyridine to introduce the halogen atoms at the desired positions. Subsequent thiolation can be achieved using thiolating agents such as thiourea or sodium hydrosulfide under controlled conditions .
Industrial Production Methods: Industrial production of 5-Bromo-6-chloropyridine-3-thiol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-chloropyridine-3-thiol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or iodine.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
Substitution Products: Various substituted pyridines.
Oxidation Products: Disulfides.
Coupling Products: Biaryl compounds.
Scientific Research Applications
5-Bromo-6-chloropyridine-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloropyridine-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their function. The halogen atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Detailed Research Findings
- Synthetic Utility : The hydroxyl and hydroxymethyl derivatives are commercially available as research chemicals, emphasizing their role in medicinal chemistry .
- Electronic Effects : The carboxylate ester’s electron-withdrawing nature (in Methyl 5-bromo-6-chloropyridine-3-carboxylate) may deactivate the pyridine ring toward electrophilic attack, favoring nucleophilic substitution at halogenated positions .
- Thiol-Specific Reactivity: While direct studies on 5-bromo-6-chloropyridine-3-thiol are absent, analogous thiol-pyridines demonstrate applications in polymer chemistry (e.g., self-assembled monolayers) and protease inhibition.
Conclusion 5-Bromo-6-chloropyridine-3-thiol and its analogs represent a versatile class of halogenated pyridines with distinct reactivities governed by their functional groups. The thiol derivative’s unique sulfur chemistry positions it as a valuable tool in advanced synthesis and materials science, while hydroxyl and ester variants offer complementary applications in drug discovery and catalysis. Further experimental studies are needed to fully elucidate the thiol compound’s physicochemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
